

# Spectroscopic Profile of (3-Fluoro-4-nitrophenyl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (3-Fluoro-4-nitrophenyl)methanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **(3-Fluoro-4-nitrophenyl)methanol** (CAS No. 503315-74-0), a key intermediate in various synthetic applications. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. The information is intended to support research and development activities by providing a centralized resource for the characterization of this compound.

## Chemical Structure and Properties

- IUPAC Name: **(3-Fluoro-4-nitrophenyl)methanol**[\[1\]](#)
- Synonyms: 3-Fluoro-4-nitrobenzyl alcohol[\[1\]](#)
- CAS Number: 503315-74-0[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Formula: C<sub>7</sub>H<sub>6</sub>FNO<sub>3</sub>[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Weight: 171.13 g/mol [\[1\]](#)[\[2\]](#)

## Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally derived spectra for **(3-Fluoro-4-nitrophenyl)methanol**, the following tables present a combination of predicted data from reliable sources and data from structurally analogous compounds. These should be used as a reference for the analysis of experimentally obtained spectra.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR (Predicted): The proton NMR spectrum is predicted to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and fluoro groups.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~ 7.6	Doublet of Doublets	$J(\text{H,H}) \approx 8, J(\text{H,F}) \approx 2$
H-5	~ 7.4	Triplet	$J(\text{H,H}) \approx 8$
H-6	~ 8.1	Triplet	$J(\text{H,H}) \approx 8$
-CH <sub>2</sub> -	~ 4.8	Singlet	-
-OH	Variable (Broad Singlet)	-	-

- $^{13}\text{C}$  NMR (Predicted): The carbon NMR spectrum will reflect the substitution pattern on the aromatic ring. The carbon atoms attached to the fluorine and nitro groups, as well as the benzylic carbon, will have distinct chemical shifts.

Carbon	Predicted Chemical Shift (ppm)
C-1 (C-CH <sub>2</sub> OH)	~ 140
C-2	~ 115 (d, J(C,F) ≈ 20 Hz)
C-3 (C-F)	~ 158 (d, J(C,F) ≈ 250 Hz)
C-4 (C-NO <sub>2</sub> )	~ 145
C-5	~ 125
C-6	~ 120
-CH <sub>2</sub> OH	~ 63

## Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl, nitro, and fluoro-aromatic functionalities.

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Intensity
O-H Stretch (Alcohol)	3500 - 3200	Strong, Broad
C-H Stretch (Aromatic)	3100 - 3000	Medium
C-H Stretch (Aliphatic)	3000 - 2850	Medium
N-O Stretch (Asymmetric)	1550 - 1500	Strong
N-O Stretch (Symmetric)	1360 - 1300	Strong
C-O Stretch (Alcohol)	1260 - 1000	Strong
C-F Stretch	1250 - 1000	Strong

## Mass Spectrometry (MS)

The mass spectrum of **(3-Fluoro-4-nitrophenyl)methanol** is expected to show a molecular ion peak and characteristic fragmentation patterns. The following data is based on predicted

values.[\[6\]](#)

Adduct	Predicted m/z
[M+H] <sup>+</sup>	172.04045
[M+Na] <sup>+</sup>	194.02239
[M-H] <sup>-</sup>	170.02589
[M] <sup>+</sup>	171.03262

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **(3-Fluoro-4-nitrophenyl)methanol**. Instrument parameters may need to be optimized for specific equipment.

### NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **(3-Fluoro-4-nitrophenyl)methanol** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
- Instrumentation: Utilize a 300-500 MHz NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Use a spectral width of approximately 10-12 ppm.
  - Set the relaxation delay to at least 1 second.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using proton decoupling.
  - Use a spectral width of approximately 200-220 ppm.

- A longer relaxation delay (2-5 seconds) and a larger number of scans will be required compared to  $^1\text{H}$  NMR.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).

## IR Spectroscopy

- Sample Preparation:
  - Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.
  - Solid State (KBr pellet): Grind a small amount of the sample with dry KBr and press into a thin pellet.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder or clean ATR crystal.
  - Record the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.

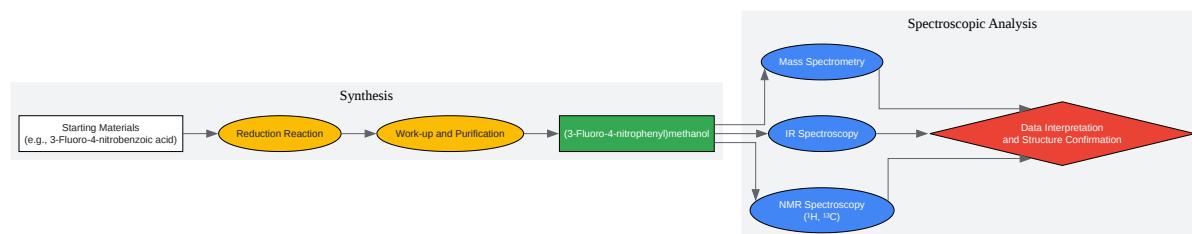
## Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Data Acquisition:

- Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.
- Acquire the mass spectrum in both positive and negative ion modes over a mass range that includes the expected molecular ion (e.g., m/z 50-300).
- Data Processing: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

## Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **(3-Fluoro-4-nitrophenyl)methanol**.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of **(3-Fluoro-4-nitrophenyl)methanol**. For definitive structural confirmation, it is recommended to acquire experimental data and compare it with the predictive and comparative information provided herein.

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